molecular formula C12H15ClO4 B1201894 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 31637-96-4

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1201894
CAS No.: 31637-96-4
M. Wt: 258.7 g/mol
InChI Key: RFEZILPHQJCCMV-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that features a hydroxyethyl group, a chlorophenoxy group, and a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Chlorophenoxy)-2-methylpropanoic acid.

    Reduction: 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl 2-(4-bromophenoxy)-2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.

    2-Hydroxyethyl 2-(4-fluorophenoxy)-2-methylpropanoate: Similar structure but with a fluorine atom instead of chlorine.

    2-Hydroxyethyl 2-(4-methylphenoxy)-2-methylpropanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEZILPHQJCCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953606
Record name 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31637-96-4
Record name Etofibrate 2-hydroxymethyl-2-(4-chlorophenoxy)-2-methyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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